1,4-Bis(chloromethyl)benzene

Polymer Chemistry Crosslinking Agent Materials Science

This para-isomer offers precise crosslinking for ~900 m²/g surface area monoliths and prevents premature gelation in hyperbranched polyester synthesis. Its symmetrical geometry is critical for electrochemical reduction to poly(p-xylylene) coatings. Select this isomer for defined material performance in HT-PEMFC membranes.

Molecular Formula C8H8Cl2
Molecular Weight 175.05 g/mol
CAS No. 623-25-6
Cat. No. B146612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(chloromethyl)benzene
CAS623-25-6
Synonyms1,4-bis(chloromethyl)benzene
1,4-bischloromethylbenzene
1,4-bischloromethylbenzol
Molecular FormulaC8H8Cl2
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)CCl
InChIInChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
InChIKeyZZHIDJWUJRKHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(chloromethyl)benzene (CAS 623-25-6): Procurement-Relevant Physicochemical and Application Profile


1,4-Bis(chloromethyl)benzene (BCMB, CAS 623-25-6), also referred to as α,α′-dichloro-p-xylene, is a para-substituted aromatic dihalide belonging to the bis(halomethyl)benzene family [1]. It is characterized by two reactive chloromethyl (-CH₂Cl) groups positioned para to one another on a benzene ring [2]. This compound is a crystalline solid at ambient temperature and is widely utilized as a versatile crosslinking agent, monomer, and intermediate in the synthesis of hypercrosslinked polymers, ion-exchange resins, and advanced functional materials [3].

Why 1,4-Bis(chloromethyl)benzene Cannot Be Replaced by Isomeric or Halo-Analog Crosslinkers


Generic substitution among bis(chloromethyl)benzene isomers (ortho, meta, para) or halogen analogs (bromo- vs. chloro-) is not feasible without compromising critical material outcomes. The physical state, reactivity profile, and resulting network architecture are exquisitely sensitive to the position of the chloromethyl substituents and the nature of the leaving group [1]. The para-substituted isomer exhibits a significantly higher melting point and distinct crystalline morphology compared to its ortho and meta counterparts, directly impacting handling, purification, and formulation compatibility [2]. Furthermore, the well-defined, symmetrical geometry of the para-isomer yields crosslinked networks with predictable pore architectures and mechanical properties, whereas ortho- and meta-isomers introduce steric hindrance and irregular topologies that alter crosslinking density and material performance [1]. The following evidence quantifies these critical points of differentiation that inform scientific selection and procurement decisions.

Quantitative Differentiation of 1,4-Bis(chloromethyl)benzene (CAS 623-25-6) from Structural Analogs


Physical Form and Handling: Melting Point Advantage over Ortho- and Meta-Isomers

The para-substituted 1,4-bis(chloromethyl)benzene (BCMB) exists as a high-melting crystalline solid, in stark contrast to the ortho- and meta-isomers which are lower-melting solids or liquids at ambient temperature [1]. The melting point of the para-isomer is reported as 98–102 °C, whereas the ortho-isomer (1,2-bis(chloromethyl)benzene) melts at 51–57 °C, and the meta-isomer (1,3-bis(chloromethyl)benzene) melts at 33–35 °C . This difference of approximately 60–70 °C in melting point translates into a distinct solid-state handling advantage for the para-isomer, facilitating accurate weighing, reduced caking, and simpler purification and storage relative to the lower-melting ortho and meta forms [1].

Polymer Chemistry Crosslinking Agent Materials Science

Structural Density and Network Compactness: Elevated Density vs. Ortho-Isomer

The para-substituted isomer exhibits a higher bulk density compared to its ortho-substituted analog, a property that influences the packing density and crosslinking efficiency in polymer networks [1]. At 32 °F (0 °C), the density of 1,4-bis(chloromethyl)benzene is reported as 1.417 g/cm³, whereas the ortho-isomer exhibits a density of 1.393 g/cm³ under the same conditions [1]. This ~1.7% higher density, while modest in absolute terms, reflects the more efficient molecular packing enabled by the para geometry. In the context of solid-state reactions or melt-processed formulations, this difference can translate into altered mass transfer and crosslinking kinetics.

Polymer Networks Crosslinking Density Material Porosity

Hypercrosslinking Efficiency: Surface Area Enhancement vs. Unmodified Precursors

1,4-Bis(chloromethyl)benzene serves as an effective external crosslinker for transforming poly(styrene-divinylbenzene) monoliths into high-surface-area hypercrosslinked materials [1]. When applied to 'plain' poly(styrene-divinylbenzene) precursors, crosslinking with BCMB yielded polymers with surface areas reaching up to 900 m²/g, a dramatic increase from the precursor monolith which lacked mesoporosity and exhibited only a small surface area [1]. While this study compared BCMB alongside other external crosslinkers (4,4′-bis(chloromethyl)-1,1′-biphenyl and dimethoxymethane), the 900 m²/g value establishes a benchmark for the para-isomer's crosslinking efficacy. This performance is comparable to that obtained with more complex ternary copolymers containing chloromethylstyrene, yet the preparation of the binary poly(styrene-divinylbenzene) precursor is significantly simpler [1].

Porous Polymers Hypercrosslinking Chromatography

Synthetic Utility in Polymerization: High-Yield Polycondensation vs. Alternative Monomers

In the synthesis of hyperbranched polyesters, 1,4-bis(chloromethyl)benzene (BCMB) undergoes polycondensation with 1,3,5-benzenetricarboxylic acid (BTCA) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to yield soluble hyperbranched polyesters in 'satisfactorily high yields' [1]. While exact yields are not numerically reported in the abstract, the reaction is described as proceeding 'very smoothly' to give soluble products, indicating efficient conversion [1]. This contrasts with other chloromethylated monomers that may require more forcing conditions or yield insoluble, crosslinked gels prematurely. The resulting hyperbranched polyester was further functionalized to incorporate terminal methacryloyl groups, enabling photocrosslinking into insoluble cured films upon UV irradiation [1].

Hyperbranched Polyester Photocrosslinkable Polymers Polycondensation

Isomer-Dependent Boiling Point: Thermal Stability in Processing vs. Ortho- and Meta-Isomers

The boiling point of bis(chloromethyl)benzene isomers varies with substitution pattern, influencing the temperature window available for melt processing and solution-based reactions [1]. The para-isomer boils at 464–473 °F (240–245 °C) with decomposition, while the ortho-isomer boils at a lower range of 462–466 °F (239–241 °C), and the meta-isomer exhibits the highest boiling range at 482–491 °F (250–255 °C) [1]. The para-isomer's boiling point, while intermediate among the isomers, is accompanied by thermal decomposition, a factor that must be considered in high-temperature applications. Nonetheless, the distinct boiling point range allows for isomer-specific selection based on the thermal profile of the intended synthetic process.

Thermal Processing Polymer Synthesis Volatility

Reactivity Profile: Electropolymerization to Poly(p-xylylene) vs. Alternative Routes

1,4-Bis(chloromethyl)benzene can be electrochemically reduced to poly(p-xylylene) (PPX) in the presence of catalytic amounts of Ni(II) complexes (e.g., NiCl₂(dppe) or NiCl₂(dppp)) [1]. This electropolymerization route provides a controlled method for producing PPX, a polymer valued for its dielectric and barrier properties [1]. While comparative yield data against alternative PPX precursors (e.g., [2.2]paracyclophane) are not provided in the cited study, the demonstration of this specific electrochemical pathway highlights the unique reactivity of the para-bis(chloromethyl) moiety under reductive conditions. The para geometry is essential for the formation of the extended p-xylylene repeat unit.

Electropolymerization Conductive Polymers Poly(p-xylylene)

Validated Application Scenarios for 1,4-Bis(chloromethyl)benzene Based on Quantitative Differentiation


Hypercrosslinked Polymer Monoliths for Chromatographic Separations

The demonstrated ability of 1,4-bis(chloromethyl)benzene to increase the specific surface area of poly(styrene-divinylbenzene) monoliths to ~900 m²/g directly addresses the need for high-performance chromatographic stationary phases [1]. Procurement of the para-isomer is justified when aiming to produce porous monoliths with enhanced separation efficiency for small molecules, leveraging its efficient crosslinking to create a dense mesoporous network.

Synthesis of Photocrosslinkable Hyperbranched Polyesters

The smooth polycondensation of 1,4-bis(chloromethyl)benzene with tricarboxylic acids to yield soluble, high-molecular-weight hyperbranched polyesters makes it the monomer of choice for preparing photocrosslinkable coatings and films [1]. The para geometry prevents premature gelation, ensuring processable precursors that can be later UV-cured into insoluble, mechanically robust films.

Precursor for Electropolymerized Poly(p-xylylene) Films

The electrochemical reduction of 1,4-bis(chloromethyl)benzene to poly(p-xylylene) provides a low-temperature, catalyst-mediated alternative to chemical vapor deposition (CVD) of [2.2]paracyclophane [1]. This application scenario is particularly relevant for coating temperature-sensitive substrates with thin, pinhole-free dielectric or protective layers, where the para-isomer's defined geometry is essential for forming the linear polymer chain.

Crosslinking Agent for High-Temperature Proton Exchange Membranes

In the development of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), 1,4-bis(chloromethyl)benzene has been investigated as a small-molecule crosslinker to enhance the dimensional and mechanical stability of poly(biphenyl dimethylamino benzene) membranes [1]. Its rigid, aromatic spacer provides a defined crosslinking distance, and when compared to flexible crosslinkers like 1,2-bis(2-chloroethoxy)ethane, it yields membranes with distinct swelling and mechanical characteristics, guiding selection based on targeted fuel cell performance metrics [1].

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